molecular formula C₅¹³C₃H₁₅NO₂ B1164050 rac 5,6-Dehydro Pregabalin-13C3

rac 5,6-Dehydro Pregabalin-13C3

Cat. No.: B1164050
M. Wt: 160.19
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Characteristics

rac 5,6-Dehydro Pregabalin-¹³C₃ is characterized by the substitution of three carbon atoms with the stable isotope carbon-13. The molecular formula is C₅¹³C₃H₁₅NO₂ , with a molecular weight of 160.19 g/mol . The isotopic labeling occurs at specific positions within the molecule, enhancing its utility in mass spectrometry by avoiding spectral overlap with unlabeled analogs.

Table 1: Key Chemical Properties

Property Value
Molecular Formula C₅¹³C₃H₁₅NO₂
Molecular Weight 160.19 g/mol
Unlabeled CAS Registry No. 1136478-30-2
Labeled CAS Registry No. Not Available
Synonyms 3-(Aminomethyl)-5-methyl-4-hexenoic Acid-¹³C₃; 5,6-Dehydropregabalin-¹³C₃

Isotopic Labeling Rationale

The incorporation of ¹³C atoms at three positions ensures minimal interference from natural abundance ¹²C isotopes during quantitative analysis. This strategy is particularly valuable for:

  • Trace impurity detection : Enhances sensitivity in detecting low-concentration impurities in pregabalin formulations.
  • Metabolic studies : Facilitates tracking of pregabalin degradation pathways in biological matrices.
  • Structural elucidation : Provides distinct NMR signals for resolving complex spectral overlaps.

Properties

Molecular Formula

C₅¹³C₃H₁₅NO₂

Molecular Weight

160.19

Synonyms

3-(Aminomethyl)-5-methyl-4-hexenoic Acid-13C3;  5,6-Dehydropregabalin-13C3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares rac 5,6-Dehydro Pregabalin-13C3 with structurally related analogs and pregabalin itself:

Compound CAS Number Molecular Formula Isotopic Labeling Primary Use Stability Conditions
Pregabalin 148553-50-8 C8H17NO2 None Therapeutic agent (anticonvulsant) -20°C
rac 4,5-Dehydro Pregabalin 216576-74-8 C8H13NO2 None Analytical reference standard Refrigeration
rac 5,6-Dehydro Pregabalin 1136478-30-2 C8H13NO2 None Impurity profiling, research Refrigeration
This compound TRC D230057 C8H13NO2 (13C3) 13C3 MS-based quantification, isotope dilution Refrigeration

Key Observations :

  • Structural Variations : The 5,6-dehydro modification introduces a double bond between carbons 5 and 6, altering polarity and chromatographic retention compared to pregabalin. In contrast, 4,5-dehydro pregabalin has a double bond between carbons 4 and 5, impacting its interaction with enzyme targets (e.g., voltage-gated calcium channels) .
  • Isotopic Labeling: The 13C3 label in this compound ensures minimal interference from endogenous compounds in MS analyses, unlike unlabeled analogs .
  • Stability : Both dehydro analogs require refrigeration, whereas pregabalin retains stability at -20°C for ≥5 years .
Pharmacological and Analytical Relevance
  • Pregabalin : Binds to α2δ subunits of calcium channels, reducing neurotransmitter release. Clinical use necessitates strict impurity control, with lactam derivatives (e.g., 4-isobutylpyrrolidin-2-one) identified as critical impurities .
  • Dehydro Analogs : Serve as markers for oxidative degradation pathways. For example, 5,6-dehydro pregabalin may arise during synthesis or storage, necessitating quantification via HPLC or LC-MS methods using isotopic analogs like this compound .

Preparation Methods

Cyclopropane Intermediate-Based Synthesis

A patent by WO2009087650A2 outlines a novel route to racemic pregabalin via a substituted cyclopropane precursor (Structure III). While the patent focuses on pregabalin, the methodology is adaptable to its dehydro derivative. The synthesis proceeds through the following steps:

  • Formation of Cyclopropane Ester : Reacting a nitrile or ester-containing precursor with a di-substituted cyclopropane ring (Structure III). For rac 5,6-Dehydro Pregabalin, this step introduces a double bond at the 5,6-position via dehydration.

  • Reductive Ring-Opening : Using reducing agents such as Raney Ni/H₂ or Zn/HCOONH₄ to cleave the cyclopropane ring, yielding a linear intermediate (Structure IV).

  • Hydrolysis and Reduction : Converting nitrile groups to carboxylic acids via hydrolysis, followed by reduction of intermediate amides to amines.

For the ¹³C3-labeled variant, ¹³C-enriched starting materials (e.g., ¹³C-labeled nitriles or esters) are incorporated at the cyclopropane formation stage, ensuring isotopic integration into the final product.

Analytical Characterization

Quality control of this compound involves rigorous analytical profiling:

Spectroscopic Data

  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular weight (160.19 g/mol) and isotopic distribution pattern. The ¹³C3 label results in a +3 Da shift compared to the non-labeled compound (157.21 g/mol).

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR identifies the positions of isotopic labels, with distinct shifts at C5, C6, and the carboxyl carbon.

Chromatographic Purity

  • HPLC Analysis : As per LGC Standards, the non-labeled compound exhibits >95% purity by HPLC. The labeled variant requires specialized columns to resolve isotopic peaks, ensuring >98% chemical and isotopic purity.

Data Tables

Table 1: Comparative Properties of rac 5,6-Dehydro Pregabalin and Its ¹³C3 Variant

Propertyrac 5,6-Dehydro PregabalinThis compound
CAS Number1136478-30-21391052-95-1
Molecular FormulaC₈H₁₅NO₂C₅¹³C₃H₁₅NO₂
Molecular Weight157.21 g/mol160.19 g/mol
Purity (HPLC)>95%>98%
Storage Conditions+4°C-20°C

Table 2: Key Synthetic Steps for ¹³C3 Labeling

StepReagents/Isotopic InputsOutcome
Cyclopropane Formation¹³C-labeled acrylonitrile¹³C incorporation at C5 and C6
Reductive Ring-OpeningRaney Ni/¹³CH₃OHRetention of ¹³C labels
HydrolysisH₂¹³CO₃ (isotopic CO₂)¹³C at carboxyl group

Challenges and Considerations

  • Cost of Isotopic Precursors : ¹³C-labeled reagents are expensive, impacting large-scale synthesis.

  • Stereochemical Integrity : The dehydration step to introduce the 5,6-double bond must avoid racemization, ensuring the product remains racemic.

  • Regulatory Compliance : As a controlled substance, synthesis requires documentation for hazardous intermediates (e.g., cyanides) .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing rac 5,6-Dehydro Pregabalin-13C3 with isotopic purity?

  • Methodological Answer : Synthesis requires:

  • Precursor Selection : Use isotopically labeled starting materials (e.g., 13C3-labeled precursors) to ensure isotopic integrity .
  • Reaction Optimization : Control reaction conditions (temperature, solvent purity) to minimize isotopic scrambling and byproduct formation. For example, reactions in anhydrous DMF under inert atmospheres reduce side reactions .
  • Purification : Employ HPLC with chiral columns to separate diastereomers and verify isotopic purity (>95% by HPLC) .
  • Validation : Confirm isotopic labeling via LC-MS (e.g., ESI-MS for 13C3 detection) and structural integrity via 1H/13C NMR (e.g., comparing δ values to unlabeled analogs) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

Technique Application Key Parameters
LC-MS Isotopic purityESI-MS with MRM transitions for 13C3 detection; LOD ≤ 0.1 ng/mL
NMR Structural confirmation1H (400 MHz) and 13C (100 MHz) in D2O; compare δ shifts to unlabeled analogs
HPLC Chiral separationChiralpak® IC-3 column; mobile phase: hexane/ethanol (80:20)

Q. How does isotopic labeling (13C3) influence the experimental design of metabolic stability studies?

  • Methodological Answer :

  • Tracer Selection : Use 13C3-labeled compound to track metabolic pathways via mass shifts in MS/MS fragmentation .
  • Sample Preparation : Spike labeled compound into biological matrices (e.g., plasma) and extract using SPE (C18 cartridges) to isolate metabolites .
  • Quantitation : Normalize 13C3 signals against internal standards (e.g., deuterated analogs) to correct for ionization variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic profiles of this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, enzyme sources) to isolate variables .
  • Cross-Validation : Combine LC-MS/MS with high-resolution Orbitrap MS to confirm metabolite structures and isotopic patterns .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., inter-lab variability in LC gradients) .

Q. What experimental design principles should guide pharmacokinetic (PK) studies of this compound?

  • Methodological Answer :

  • Dosing Strategy : Administer labeled and unlabeled compounds in crossover studies to compare bioavailability .
  • Sampling Protocol : Collect serial blood samples (0–24 hrs) and analyze via LC-MS/MS with isotopic dilution for precise PK parameter calculation (AUC, Cmax) .
  • Control Groups : Include unlabeled controls to assess isotopic effects on absorption/metabolism .

Q. How can researchers optimize chiral separation methods for this compound in complex matrices?

  • Methodological Answer :

  • Column Selection : Test polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with mobile phases adjusted for polarity (e.g., ethanol/isopropanol gradients) .
  • Matrix Effects : Pre-treat samples with protein precipitation (acetonitrile) to reduce interference from biological matrices .
  • Method Validation : Assess recovery (>90%), precision (RSD <5%), and LOD/LOQ using spiked calibration curves .

Theoretical and Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

  • Methodological Answer :

  • Hypothesis Development : Link isotopic labeling to mechanistic questions (e.g., "Does 13C3 labeling alter binding kinetics to α2δ subunits?"). Use molecular docking simulations to predict binding affinities .
  • Data Interpretation : Apply kinetic isotope effect (KIE) theory to explain metabolic rate differences between labeled/unlabeled forms .

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Protocol Standardization : Document reaction conditions (e.g., molar ratios, stirring times) and share raw data (NMR spectra, chromatograms) as supplemental materials .
  • Collaborative Validation : Partner with independent labs to replicate synthesis and analytical workflows, addressing variables like reagent lot variability .

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